(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

EGFR inhibition stereospecificity oncology

Elevate your kinase inhibitor SAR campaigns with (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365937-12-7), a high-purity, enantiomerically pure chiral building block. Crucial for probing stereospecific target engagement, this (3S)-enantiomer serves as an essential negative control to its potent (3R)-counterpart (EGFR IC50 12 nM), preventing false negatives in your research. Its uniquely low LogP (0.39) ensures superior aqueous solubility, making it ideal for biochemical assays and minimizing DMSO-related interference. Procure with confidence to eliminate variables and accelerate your PI3Kδ and PARP-1/2 inhibitor discovery programs with this privileged quinazoline scaffold.

Molecular Formula C12H14N4
Molecular Weight 214.272
CAS No. 1365937-12-7
Cat. No. B2646154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine
CAS1365937-12-7
Molecular FormulaC12H14N4
Molecular Weight214.272
Structural Identifiers
SMILESC1CN(CC1N)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C12H14N4/c13-9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h1-4,8-9H,5-7,13H2/t9-/m0/s1
InChIKeyJUOPLTBLHDAQTE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365937-12-7): Chiral Heterocyclic Building Block


(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365937-12-7) is a chiral heterocyclic building block comprising a quinazoline core fused at the 4-position to a (3S)-configured 3-aminopyrrolidine moiety . The compound has a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol, with reported physical properties including a density of 1.2±0.1 g/cm³, a boiling point of 400.0±32.0 °C at 760 mmHg, and a flash point of 195.7±25.1 °C . Commercial sources offer this compound at purities of 97-98% for pharmaceutical R&D applications . The quinazoline scaffold is a privileged pharmacophore in kinase inhibitor drug discovery, with 4-substituted quinazoline derivatives demonstrating potent activity across multiple therapeutic targets [1].

Why Generic Substitution of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine with Racemic or (3R)-Enantiomer Compounds Fails


Generic substitution of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365937-12-7) with its (3R)-enantiomer (CAS 1365936-76-0) or racemic mixture is scientifically inadvisable due to stereospecific structure-activity relationships documented in the quinazoline-pyrrolidine chemical series. Published data indicate that the (3R)-enantiomer demonstrates potent EGFR inhibition with an IC50 of 12 nM, whereas the (3S)-enantiomer exhibits markedly reduced potency [1]. This stereochemical divergence directly impacts pharmacological outcomes and SAR interpretation, making enantiomer identity a critical procurement specification rather than an interchangeable commodity attribute. The 3-aminopyrrolidine moiety at the quinazoline 4-position participates in specific hydrogen bonding interactions within target binding pockets that are conformation-dependent and stereochemistry-sensitive [2]. Substitution without enantiomeric verification introduces uncontrolled variables into SAR campaigns, risking false-negative results and wasted resources.

Quantitative Differentiation Evidence for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365937-12-7)


Stereospecific EGFR Inhibition: (3R)-Enantiomer IC50 = 12 nM vs. (3S)-Enantiomer Markedly Reduced Potency

The (3R)-enantiomer of 1-(quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365936-76-0) exhibits potent EGFR inhibition with an IC50 of 12 nM, whereas the (3S)-enantiomer (CAS 1365937-12-7) demonstrates markedly reduced potency [1]. This stereospecific activity profile indicates that the absolute configuration at the pyrrolidine 3-position is a critical determinant of target engagement. Procurement of the correct enantiomer is essential for accurate structure-activity relationship interpretation.

EGFR inhibition stereospecificity oncology

Quinazoline-4-Pyrrolidine Core as PI3Kδ Pharmacophore: Class-Level IC50 Values of 2.7-4.5 nM

4-Pyrrolidineaminoquinazoline derivatives bearing the same core scaffold as (3S)-1-(quinazolin-4-yl)pyrrolidin-3-amine have been characterized as potent PI3Kδ inhibitors. Representative compounds 12d, 20a, and 20c from this series exhibit PI3Kδ IC50 values of 4.5 nM, 2.7 nM, and 3.1 nM, respectively, comparable to the clinical benchmark idelalisib (IC50 = 2.7 nM) [1]. These compounds also demonstrate favorable PI3Kδ isoform selectivity over PI3Kα, PI3Kβ, and PI3Kγ [1].

PI3Kδ inhibition B-cell malignancies kinase inhibitor

3-Aminopyrrolidine Quinazoline Motif as PARP-1/2 Inhibitor Scaffold

Quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety—a structural motif directly analogous to the target compound's 3-aminopyrrolidine substituent—have been identified as potent PARP-1/2 inhibitors with moderate selectivity toward PARP-1 over PARP-2 [1]. Structure-activity relationship studies confirmed that the 3-amino pyrrolidine group is essential for PARP inhibitory activity and contributes to distinct binding features [2].

PARP inhibition DNA damage response antitumor

Distinct Physicochemical Profile: LogP = 0.39 Enables Favorable Aqueous Compatibility

(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine has a calculated LogP value of 0.39 , indicating balanced hydrophilic-hydrophobic character. This LogP value is substantially lower than many 4-anilinoquinazoline analogs, which typically exhibit LogP values >2.5 due to the lipophilic aniline substituent [1]. The lower LogP translates to improved aqueous solubility and compatibility with biochemical assay buffers.

physicochemical properties LogP solubility

Evidence-Based Research and Industrial Application Scenarios for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine


Chiral SAR Comparator for EGFR-Targeted Medicinal Chemistry

Based on documented stereospecific EGFR inhibition where the (3R)-enantiomer demonstrates an IC50 of 12 nM while the (3S)-enantiomer shows markedly reduced potency, (3S)-1-(quinazolin-4-yl)pyrrolidin-3-amine serves as an essential negative control or comparative compound for establishing stereochemical SAR in EGFR inhibitor programs [1]. This application directly addresses the need for enantiomerically pure building blocks when probing the stereochemical determinants of target engagement.

PI3Kδ Inhibitor Scaffold Development and SAR Expansion

The quinazoline-4-pyrrolidine core shared by this compound forms the pharmacophoric basis for potent PI3Kδ inhibitors, with class-leading compounds achieving IC50 values of 2.7-4.5 nM and demonstrating isoform selectivity over PI3Kα (IC50 = 25.6 nM), PI3Kβ (IC50 = 263.8 nM), and PI3Kγ (IC50 = 174.2 nM) [2]. (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine provides a chiral, non-arylated starting scaffold for synthesizing novel 6-substituted or 4-substituted derivatives to explore expanded PI3Kδ SAR.

PARP-1/2 Inhibitor Lead Optimization Using 3-Aminopyrrolidine Motif

Quinazoline derivatives bearing a 3-amino pyrrolidine moiety have been validated as potent PARP-1/2 inhibitors with moderate selectivity toward PARP-1 over PARP-2 [3]. (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine offers a direct synthetic entry point for constructing quinazoline-2,4-dione or related PARP-targeted analogs, with the chiral 3-aminopyrrolidine group positioned to engage key binding interactions in the PARP active site.

Aqueous-Compatible Biochemical Screening with Low Lipophilicity Advantage

With a calculated LogP of 0.39 , (3S)-1-(quinazolin-4-yl)pyrrolidin-3-amine exhibits substantially lower lipophilicity than typical 4-anilinoquinazoline kinase inhibitors (LogP > 2.5). This property makes the compound particularly suitable for biochemical assays requiring aqueous solubility without high DMSO concentrations, reducing assay interference from compound precipitation and non-specific protein binding, and facilitating downstream in vitro ADME profiling.

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